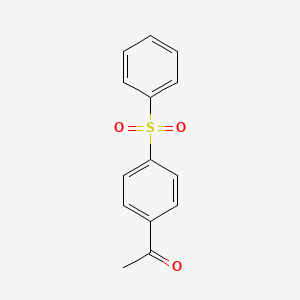

1-(4-(Phenylsulfonyl)phenyl)ethanone

Overview

Description

1-(4-(Phenylsulfonyl)phenyl)ethanone is a useful research compound. Its molecular formula is C14H12O3S and its molecular weight is 260.31 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Mode of Action

It’s worth noting that sulfone drugs like dapsone have a mechanism of action that involves the inhibition of folic acid synthesis in susceptible organisms . This is achieved by competing with para-aminobenzoate for the active site of dihydropteroate synthase .

Biochemical Pathways

Similar sulfone drugs are known to interfere with the synthesis of dihydrofolic acid, a crucial component in the production of nucleic acids .

Biochemical Analysis

Biochemical Properties

1-(4-(Phenylsulfonyl)phenyl)ethanone plays a crucial role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes and proteins, facilitating reactions such as halogenation, alkylation, arylation, and heteroarylation . The compound’s sulfonyl group is highly reactive, making it an excellent nucleophile in many organic transformations. It has been used in the synthesis of five- and six-membered ring systems containing one or two heteroatoms .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in the expression of specific genes, thereby altering cellular behavior . Additionally, it has been observed to impact metabolic pathways, influencing the levels of various metabolites within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through binding interactions and enzyme inhibition or activation. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition . This interaction can result in changes in gene expression and alterations in cellular metabolism. The compound’s ability to participate in electrophilic aromatic substitution reactions further contributes to its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular behavior and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects . Threshold effects have been observed, where the compound’s activity significantly changes beyond a certain dosage level .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s sulfonyl group plays a crucial role in its metabolic activity, facilitating reactions such as halogenation and arylation . These interactions can influence metabolic flux and alter the levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation within cellular compartments can affect its activity and function . Studies have shown that the compound can be transported across cell membranes and distributed to various tissues, influencing its overall biochemical activity .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical activity .

Biological Activity

1-(4-(Phenylsulfonyl)phenyl)ethanone, also known as phenylsulfonyl ketone, is an organic compound with significant implications in medicinal chemistry and biological research. This compound is characterized by its sulfonyl group attached to a phenyl ring, which contributes to its reactivity and potential biological activities, including anti-cancer and anti-inflammatory effects. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

- Molecular Formula : C14H12O3S

- Molecular Weight : 272.31 g/mol

- CAS Number : 65085-83-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The following mechanisms have been identified:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer progression, including deubiquitinating enzymes (DUBs), which play a critical role in protein degradation and cellular signaling pathways related to tumorigenesis .

- Cell Cycle Regulation : It modulates cell cycle regulators, potentially leading to cell cycle arrest in cancer cells.

- Induction of Apoptosis : The compound can induce programmed cell death in cancerous cells, contributing to its anticancer properties .

Biological Activity

Research has demonstrated various biological activities associated with this compound:

Anticancer Activity

Several studies have investigated the anticancer effects of this compound:

- In vitro Studies : In laboratory settings, the compound exhibited significant cytotoxicity against various cancer cell lines. For instance, it was found to inhibit the growth of L9981 cells in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent.

- Mechanistic Insights : The inhibition of DUBs leads to increased ubiquitination of target proteins, which may enhance the degradation of oncogenic factors and promote apoptosis in cancer cells .

Anti-inflammatory Effects

Beyond its anticancer properties, this compound has shown promise in modulating inflammatory responses:

- Cytokine Modulation : Studies indicate that the compound can influence the production of pro-inflammatory cytokines, thereby potentially reducing inflammation.

- Animal Models : In vivo studies demonstrated a reduction in inflammation markers when treated with this compound, supporting its use in inflammatory diseases .

Case Studies

Case studies exploring the effects of this compound provide valuable insights into its therapeutic potential:

- Case Study 1 : A study involving animal models of cancer showed that administration of the compound led to a significant reduction in tumor size compared to controls. The study highlighted the importance of dosage and timing in maximizing therapeutic efficacy.

- Case Study 2 : Another case study focused on chronic inflammatory conditions revealed that patients receiving treatment with this compound exhibited reduced symptoms and improved quality of life measures over a specified period.

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

1-[4-(benzenesulfonyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3S/c1-11(15)12-7-9-14(10-8-12)18(16,17)13-5-3-2-4-6-13/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGFHDNIGKVTTLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50983632 | |

| Record name | 1-[4-(Benzenesulfonyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50983632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65085-83-8 | |

| Record name | 65085-83-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102493 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-[4-(Benzenesulfonyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50983632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.